Cas no 1883290-09-2 (1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde)

1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde is a nitro-substituted pyrazole derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Its structure combines the stability of the isopropyl group with the electrophilic character of the nitro and aldehyde moieties, enabling applications in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound’s well-defined reactivity profile allows for selective modifications, particularly in nucleophilic addition or condensation reactions. Its crystalline form ensures consistent purity, facilitating reproducible results in research and industrial processes. This product is particularly valuable for developing novel pyrazole-based scaffolds in medicinal and materials chemistry.
1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde structure
1883290-09-2 structure
Product Name:1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde
CAS No:1883290-09-2
MF:C7H9N3O3
MW:183.164661169052
CID:5192142
Update Time:2025-05-20

1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde
    • 1H-Pyrazole-5-carboxaldehyde, 1-(1-methylethyl)-3-nitro-
    • Inchi: 1S/C7H9N3O3/c1-5(2)9-6(4-11)3-7(8-9)10(12)13/h3-5H,1-2H3
    • InChI Key: HQTVIPJSHFKGNS-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(C=O)=CC([N+]([O-])=O)=N1

1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB553943-100 mg
1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde; .
1883290-09-2
100MG
€393.30 2022-03-01
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AB553943-250 mg
1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde; .
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€528.40 2022-03-01
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AB553943-500 mg
1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde; .
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500MG
€688.90 2022-03-01
abcr
AB553943-1 g
1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde; .
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1g
€935.40 2022-03-01

Additional information on 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde

Introduction to 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS No. 1883290-09-2)

1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative, with the CAS number 1883290-09-2, has garnered attention due to its potential applications in drug discovery and synthetic organic chemistry. The compound's molecular structure, featuring a pyrazole core with nitro and aldehyde substituents, makes it a versatile intermediate for the synthesis of biologically active molecules.

The nitro group at the 3-position and the aldehyde group at the 5-position of the pyrazole ring contribute to the compound's reactivity, enabling diverse chemical transformations. These functional groups are particularly valuable in medicinal chemistry, as they can be readily modified to develop novel pharmacophores. The isopropyl substituent at the 1-position further enhances the compound's complexity, influencing its electronic properties and interactions with biological targets.

Recent advancements in synthetic methodologies have highlighted the utility of 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde as a building block for more complex molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products and exhibit promising biological activity. For instance, studies have demonstrated its role in generating derivatives with antimicrobial and anti-inflammatory properties, underscoring its importance in therapeutic development.

The pyrazole core is a privileged scaffold in drug design, known for its ability to engage with various biological receptors due to its rigid bicyclic structure and aromaticity. The introduction of electron-withdrawing groups like the nitro group enhances the compound's interaction with biological systems, making it a valuable candidate for further exploration. Additionally, the aldehyde functionality provides a site for condensation reactions, allowing for the facile introduction of other pharmacophoric elements.

In the context of modern drug discovery, 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde has been investigated for its potential in modulating enzyme activity and receptor binding. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The nitro group's ability to participate in redox reactions also opens up possibilities for developing prodrugs or bioactivatable compounds.

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde involves multi-step organic transformations, often starting from commercially available precursors like pyrazole derivatives. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for translating laboratory findings into viable drug candidates, as they ensure sufficient quantities of high-quality material for preclinical and clinical studies.

The compound's stability under various conditions is another critical factor in its applicability. Studies have shown that 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde maintains its integrity during storage and reaction conditions commonly used in synthetic chemistry. This stability is essential for ensuring consistent performance in downstream applications, such as library synthesis or lead optimization campaigns.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde and target proteins. These simulations have provided insights into how structural modifications might enhance binding affinity or selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts by predicting molecular interactions before costly wet-lab synthesis.

The growing interest in heterocyclic compounds like 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde reflects their prevalence in natural products and their synthetic accessibility. Researchers continue to explore new ways to incorporate these motifs into drug candidates, driven by their proven efficacy in modulating biological processes. The combination of traditional organic synthesis with innovative techniques such as flow chemistry has further expanded the toolkit available for constructing derivatives of this compound.

In conclusion, 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS No. 1883290-09-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutics targeting various diseases. As research progresses, this compound is expected to play an increasingly significant role in advancing drug discovery efforts worldwide.

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